1-(5-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-one is a chemical compound with significant relevance in the field of medicinal chemistry. It belongs to the class of pyrazole derivatives, which are five-membered heterocyclic compounds featuring nitrogen atoms in their structure. This compound is characterized by its molecular formula and a molecular weight of 139.16 g/mol .
The compound is primarily recognized for its potential applications in pharmaceutical research, particularly due to its structural features that may contribute to biological activity. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(5-amino-1-methyl-1H-pyrazol-3-yl)ethanone, and it has a CAS number of 856860-17-8 .
The synthesis of 1-(5-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-one can be achieved through various methods, typically involving the reaction of appropriate pyrazole derivatives with acetylating agents. While specific detailed methodologies for this exact compound may not be extensively documented, related pyrazole synthesis often utilizes starting materials such as hydrazine derivatives and carbonyl compounds.
For example, a general method involves the condensation of methylhydrazine with an appropriate carbonyl compound, followed by subsequent acetylation to yield the desired ethanone derivative .
The synthesis process generally includes:
The molecular structure of 1-(5-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-one can be represented using various structural formulas:
InChI=1S/C6H9N3O/c1-4(10)5-3-8-9(2)6(5)7/h3H,7H2,1-2H3
CC(=O)C1=C(N(N=C1)C)N
.The compound features a pyrazole ring system with an amino group and a methyl group attached at specific positions, contributing to its chemical properties and reactivity.
The chemical reactivity of 1-(5-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-one can include:
Reactions involving this compound may lead to the formation of derivatives through:
The mechanism of action for 1-(5-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-one is not fully elucidated but is believed to involve interactions at specific biological targets due to its structural features. Compounds in this class may exhibit activity by modulating enzyme functions or interacting with receptor sites.
Research into similar pyrazole derivatives indicates potential anti-inflammatory and analgesic properties, suggesting that this compound could influence pathways related to pain and inflammation .
The physical properties of 1-(5-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-one include:
Key chemical properties include:
The primary applications of 1-(5-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-one lie within medicinal chemistry and pharmaceutical development. It may serve as a building block for synthesizing more complex molecules with potential therapeutic effects. Additionally, it could be utilized in research focused on developing new drugs targeting inflammatory diseases or other conditions influenced by pyrazole derivatives .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1